

molecular structure and formula of 2-Iodo-4-isopropyl-1-methoxybenzene

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Compound of Interest

Compound Name: 2-Iodo-4-isopropyl-1-methoxybenzene

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An In-depth Technical Guide to 2-Iodo-4-isopropyl-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **2-Iodo-4-isopropyl-1-methoxybenzene**, a key aromatic building block in organic synthesis and medicinal chemistry.

Molecular Structure and Chemical Formula

2-Iodo-4-isopropyl-1-methoxybenzene is a substituted aromatic compound. Its structure consists of a benzene ring substituted with an iodine atom, an isopropyl group, and a methoxy group at positions 2, 4, and 1, respectively.

Molecular Formula: $C_{10}H_{13}IO$ ^[1]

IUPAC Name: 2-iodo-1-methoxy-4-propan-2-ylbenzene^[1]

CAS Number: 1369897-14-2^{[1][2]}

Molecular Structure:

Caption: Molecular structure of **2-Iodo-4-isopropyl-1-methoxybenzene**.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-Iodo-4-isopropyl-1-methoxybenzene**.

Property	Value	Source
Molecular Weight	276.11 g/mol	[1]
Exact Mass	276.00111 Da	[1]
XLogP3	3.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	9.2 Å ²	[1]
Heavy Atom Count	12	[1]

Synthesis

The primary synthetic route to **2-Iodo-4-isopropyl-1-methoxybenzene** is through the electrophilic iodination of its precursor, 4-isopropyl-1-methoxybenzene. A common and efficient method for this transformation involves the use of N-iodosuccinimide (NIS) as the iodine source, with a catalytic amount of trifluoroacetic acid (TFA) to activate the electrophile. The methoxy group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the isopropyl group, the iodination occurs regioselectively at the ortho position.

Experimental Protocol: Iodination of 4-isopropyl-1-methoxybenzene

This protocol is a general procedure based on the iodination of activated aromatic compounds.

Materials:

- 4-isopropyl-1-methoxybenzene
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Acetonitrile (CH_3CN)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)

Procedure:

- In a round-bottom flask, dissolve 4-isopropyl-1-methoxybenzene (1.0 eq) in acetonitrile.
- Add N-iodosuccinimide (1.1 eq) to the solution.
- Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
- Extract the aqueous layer with dichloromethane or ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-Iodo-4-isopropyl-1-methoxybenzene**.



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Caption: Experimental workflow for the synthesis of **2-Iodo-4-isopropyl-1-methoxybenzene**.

Spectroscopic Data (Predicted)

While experimental spectra for **2-Iodo-4-isopropyl-1-methoxybenzene** are not readily available in the literature, the following data are predicted based on the analysis of structurally similar compounds, such as 2-iodo-1-methoxy-4-methylbenzene and 4-(tert-butyl)-2-iodo-1-methoxybenzene.[3]

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7	d	1H	Ar-H (ortho to -I)
~7.2	dd	1H	Ar-H (ortho to -iPr, meta to -I)
~6.8	d	1H	Ar-H (ortho to -OCH ₃)
~3.9	s	3H	-OCH ₃
~2.9	sept	1H	-CH(CH ₃) ₂
~1.2	d	6H	-CH(CH ₃) ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~156	C-OCH ₃
~146	C-iPr
~137	CH (ortho to -I)
~127	CH (ortho to -iPr, meta to -I)
~111	CH (ortho to -OCH ₃)
~86	C-I
~56	-OCH ₃
~34	-CH(CH ₃) ₂
~24	-CH(CH ₃) ₂

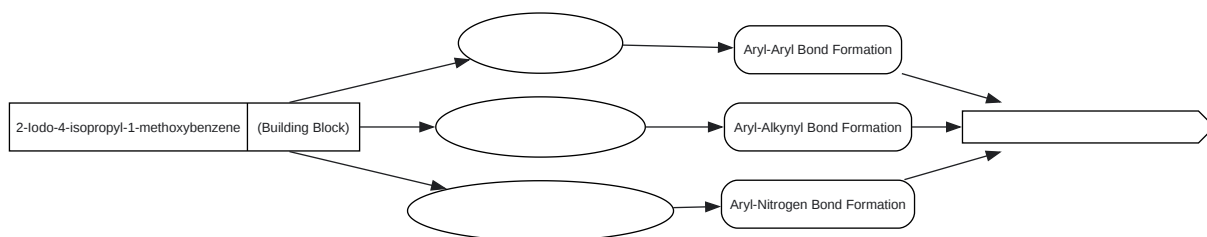
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M^+) at $m/z = 276$. A significant fragment would be the loss of the isopropyl group ($[M-43]^+$) at $m/z = 233$. Another characteristic fragmentation pattern for iodo-aromatic compounds is the loss of the iodine atom, leading to a peak at $m/z = 149$.

Applications in Research and Drug Development

2-Iodo-4-isopropyl-1-methoxybenzene serves as a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental transformations in the synthesis of pharmaceuticals and other biologically active molecules.

The substituted benzene ring of this compound is a common scaffold in medicinal chemistry. The lipophilic isopropyl group and the hydrogen-bond accepting methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. By utilizing the iodo-substituent for further functionalization, a diverse library of compounds can be generated for screening in drug discovery programs.



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Caption: Potential synthetic pathways using **2-Iodo-4-isopropyl-1-methoxybenzene**.

In summary, **2-Iodo-4-isopropyl-1-methoxybenzene** is a readily accessible and versatile chemical intermediate. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for researchers and scientists in the field of organic synthesis and for professionals engaged in the design and development of new therapeutic agents.

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